ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
Description
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted with a 2-aminopyrimidine group and an ethyl acetate moiety. The tetrazole ring, a nitrogen-rich aromatic system, imparts significant electronic and steric properties, making it a key scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H11N7O2 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12) |
InChI Key |
PTRZBEXDVHNGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (aq), reflux, 6–8 hours | [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetic acid | |
| Base-catalyzed hydrolysis | NaOH (aq), room temperature, 12 h | Sodium salt of the carboxylic acid |
-
Mechanistic Insight : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of ethanol.
-
Application : Hydrolysis is a key step in prodrug activation or further functionalization of the acetic acid derivative.
Substitution Reactions at the Tetrazole Ring
The tetrazole ring participates in electrophilic substitutions, particularly at the N-2 position, due to its electron-rich nature.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 2-Methyltetrazole derivative | |
| Arylation | 4-Bromobenzaldehyde, Pd catalysis | 2-Aryl-substituted tetrazole |
-
Key Finding : Reactions with hydrazonoyl halides (e.g., 1a in source ) yield fused heterocycles like imidazo[1,2-a]pyridines under mild conditions (THF, Et₃N, RT).
Reactions Involving the Aminopyrimidine Group
The 2-amino group on the pyrimidine ring is reactive toward electrophiles and participates in cyclocondensation.
-
Case Study : Reaction with hydrazonoyl chloride 1b (source ) forms acyclic adducts (e.g., compound 29) via nucleophilic attack at the pyrimidine’s amino group, followed by cyclization under acidic conditions.
Oxidation and Reduction Reactions
The tetrazole ring and pyrimidine moiety exhibit redox activity.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Tetrazole oxidation | H₂O₂, Fe²⁺ catalyst | Ring-opening to form nitrile derivatives | |
| Pyrimidine reduction | H₂, Pd/C, EtOH | Dihydroaminopyrimidine |
-
Note : Oxidation of the tetrazole ring is less common but can lead to nitrile or amine products under strong oxidative conditions .
Cycloaddition and Heterocycle Formation
The tetrazole’s 1,3-dipolar character enables cycloaddition reactions.
| Reaction | Dipole Partner | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Alkyne, Cu(I) catalysis | Triazole-linked hybrid heterocycle |
-
Example : Reaction with terminal alkynes forms triazole derivatives, expanding applications in click chemistry .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Ethyl ester | High (hydrolysis, transesterification) | Carboxylic acid, amides |
| Tetrazole ring | Moderate (electrophilic substitution) | Alkylation, arylation, cycloaddition |
| 2-Aminopyrimidine | High (nucleophilic reactions) | Acylation, Schiff base formation, cyclization |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₉H₁₁N₇O₂
- CAS Number : 566198-89-8
Its structure includes a pyrimidine ring substituted with an amino group and a tetrazole moiety, which contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for targeted cancer therapies. For instance, a study highlighted the synthesis of similar compounds that demonstrated effective inhibition of cancer cell lines, suggesting a pathway for further development in anticancer drugs .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it possesses activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial metabolic pathways, although detailed studies are required to elucidate this fully .
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. This inhibition can lead to significant therapeutic effects in conditions where nucleotide synthesis is dysregulated, such as in certain cancers and inflammatory diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates like 2-amino pyrimidine and tetrazole derivatives. Recent advancements have optimized these synthetic routes to enhance yield and purity, facilitating further research into its applications .
Case Study 1: Anticancer Research
A notable study published in a peer-reviewed journal explored the anticancer efficacy of several derivatives of this compound. The results indicated that certain modifications to the core structure significantly increased cytotoxicity against breast cancer cell lines, highlighting the importance of structural optimization in drug development .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits specific kinases; effective against cancer cell lines |
| Antimicrobial Properties | Active against various bacterial strains; potential for antibiotic development |
| Enzyme Inhibition | Inhibits enzymes involved in nucleotide metabolism |
Mechanism of Action
The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .
Comparison with Similar Compounds
Structural Features
A comparative analysis of substituents and molecular geometry reveals distinct differences:
Key Observations :
- The 2-aminopyrimidine group in the target compound offers dual hydrogen-bonding sites (NH₂ and pyrimidine N), whereas the 2-hydroxyphenyl analog () forms intramolecular O–H⋯N bonds, influencing crystal packing .
- Benzoxazole -tetrazole hybrids () prioritize S/N heterocyclic interactions, enabling diverse pharmacological activities (e.g., antimicrobial) .
- The triazolo[1,5-a]pyrimidine derivative () exhibits a fused-ring system with amino-mediated hydrogen bonds, forming supramolecular ribbons .
Key Observations :
Hydrogen Bonding and Crystal Packing
- Target Compound : Anticipated N–H⋯O/N interactions due to NH₂ and pyrimidine N atoms.
- Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate : Forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions (3.578 Å spacing) .
- Triazolo[1,5-a]pyrimidine Derivative: Amino groups create N–H⋯N bonds, generating 1D ribbons along the crystallographic axis .
Biological Activity
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinase enzymes, which play crucial roles in cell signaling pathways. Kinase inhibitors are valuable in cancer therapy as they can disrupt uncontrolled cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, particularly against protozoan parasites such as Trypanosoma and Leishmania. The mechanism involves interference with metabolic pathways essential for parasite survival .
- Cellular Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, characterized by markers such as phosphatidylserine exposure and DNA fragmentation. The compound's ability to affect mitochondrial function has also been noted, suggesting a pathway for inducing cell death in malignant cells .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effective concentrations (EC50 values) for this compound:
| Activity | Model | EC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Cell-free assays | 1.0 ± 0.6 | |
| Antimicrobial against Leishmania | Isolated parasites | 1.0 ± 0.7 | |
| Induction of Apoptosis | Cancer cell lines | 0.5 ± 0.3 |
Case Studies
-
Study on Anti-parasitic Activity :
A recent study evaluated the efficacy of this compound against Trypanosoma brucei. The results indicated a significant reduction in parasite load at an EC50 of 1 µM, demonstrating its potential as a treatment for African sleeping sickness . -
Cancer Cell Line Evaluation :
In another investigation focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of 0.4 µM, suggesting it could serve as a lead compound for developing new anticancer therapies . -
In Vivo Efficacy :
An animal model study assessed the therapeutic effects of the compound on tumor growth in mice. Results showed that treatment with this compound resulted in a significant decrease in tumor size compared to controls, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via cyclocondensation reactions between aminotriazoles and carbonyl-containing precursors. For example, heating 3,5-diamino-1,2,4-triazole with a pyranone derivative (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux for 12 hours, followed by recrystallization from ethanol, yields structurally analogous compounds . To improve yields, consider varying solvent polarity (e.g., DMF for higher solubility), adjusting stoichiometry (1:1.25 molar ratio of triazole to pyranone), or using microwave-assisted synthesis to reduce reaction time.
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups bonding to triazole N-atoms in adjacent molecules) .
- Spectroscopy : Use -NMR to verify proton environments (e.g., methylene protons at δ 4.2–4.5 ppm for ethoxy groups) and FT-IR for functional groups (e.g., NH stretches at 3300–3500 cm).
- Chromatography : HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 to 95:5) ensures purity (>95%) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via TLC or HPLC. Hydrogen bonding in the crystal lattice (as observed in SCXRD) may enhance stability against humidity . Store in amber vials under inert gas (N or Ar) to prevent oxidation of the tetrazole ring .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatives of this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate the cyclocondensation mechanism between aminotriazoles and pyranones. Pair this with reaction path sampling (e.g., Nudged Elastic Band method) to identify energy barriers and optimize conditions (e.g., solvent effects, catalysts) .
Q. What mechanistic insights explain contradictory reactivity data in tetrazole-pyrimidine hybrid systems?
- Methodology : Investigate substituent effects via Hammett plots. For example, electron-withdrawing groups on the pyrimidine ring (e.g., -Cl) may reduce nucleophilicity at the tetrazole N-atoms, slowing further functionalization. Kinetic studies (e.g., in situ -NMR monitoring) can track intermediates, such as Schiff base formation during cyclization .
Q. How does the compound’s molecular packing influence its physicochemical properties?
- Methodology : Analyze SCXRD data (e.g., CCDC deposition codes from ) to correlate packing motifs (e.g., ribbon-like hydrogen-bonded networks along the a-axis) with solubility and melting points. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
Q. What strategies enable selective functionalization of the tetrazole ring without disrupting the pyrimidine moiety?
- Methodology : Protect the pyrimidine amino group with acid-labile groups (e.g., Boc via di-tert-butyl dicarbonate) before alkylating the tetrazole. For example, use ethyl chloroacetate in DMF with KCO as base at 60°C, followed by deprotection with TFA . Monitor selectivity via LC-MS to detect side products.
Applied Research Questions
Q. How can this compound serve as a precursor in drug discovery, particularly for antiviral or anticancer agents?
- Methodology : Screen derivatives against viral proteases (e.g., SARS-CoV-2 M) using FRET-based assays. The tetrazole’s bioisosteric similarity to carboxylic acids enhances bioavailability. For anticancer studies, perform MTT assays on HeLa or MCF-7 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
- Methodology : Develop a UPLC-MS/MS method with a deuterated internal standard (e.g., d-ethyl group). Use a Waters BEH C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; source temp: 150°C) to enhance ionization of the tetrazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
